molecular formula C8H7ClN2 B175783 4-Chloro-3-methyl-1H-indazole CAS No. 16640-87-2

4-Chloro-3-methyl-1H-indazole

Cat. No. B175783
CAS RN: 16640-87-2
M. Wt: 166.61 g/mol
InChI Key: OTSQTAPYYDJLEN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-indazole is a type of indazole-containing derivative . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are significant in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Scientific Research Applications

Synthesis of 1H-Indazoles

4-Chloro-3-methyl-1H-indazole: is utilized in the synthesis of various 1H-indazoles , which are important scaffolds in medicinal chemistry. The synthesis often involves transition metal-catalyzed reactions or reductive cyclization reactions . These compounds have applications ranging from antihypertensive to anticancer agents.

Anticancer Activity

Indazole derivatives, including those with a 4-chloro-3-methyl substitution, have been found to exhibit significant anticancer activity . They can inhibit the growth of neoplastic cell lines and cause a block in the G0–G1 phase of the cell cycle . This makes them valuable in the development of new cancer therapies.

Anti-Inflammatory Agents

The indazole nucleus, when incorporated into certain structures, has shown anti-inflammatory properties. This is particularly useful in the design of drugs aimed at treating chronic inflammatory diseases .

Antibacterial and Antifungal Properties

Some indazole-based compounds demonstrate antibacterial and antifungal activities. This makes them potential candidates for the development of new antibiotics and antifungal medications .

Antidepressant Effects

Research has indicated that indazole derivatives can also serve as antidepressants . The modification of the indazole core, such as with a 4-chloro-3-methyl group, can lead to compounds with potential applications in treating depression .

Phosphoinositide 3-Kinase Inhibition

Indazoles are known to act as selective inhibitors of phosphoinositide 3-kinase δ . This is particularly important for the treatment of respiratory diseases, as these compounds can modulate immune responses .

Safety and Hazards

4-Chloro-3-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQTAPYYDJLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617807
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16640-87-2
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methyl-1H-indazole
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